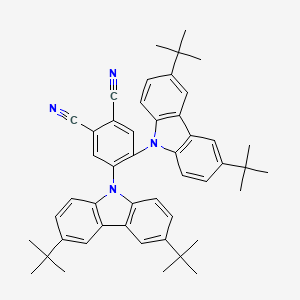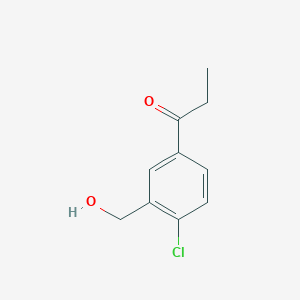
2,3-Difluoro-6-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-6-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodopyridine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction where a precursor such as pentafluoropyridine reacts with iodine sources under specific conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, organolithium reagents.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dimethylformamide (DMF), methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds .
Aplicaciones Científicas De Investigación
2,3-Difluoro-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-6-iodopyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This property affects the reactivity of the compound, making it less basic and more resistant to nucleophilic attack compared to non-fluorinated pyridines. The iodine atom can participate in various reactions, including oxidative addition and reductive elimination, which are crucial in coupling reactions .
Comparación Con Compuestos Similares
- 2,6-Difluoro-3-iodopyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,3,5,6-Tetrafluoro-4-iodopyridine
Comparison: 2,3-Difluoro-6-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for a variety of synthetic applications .
Propiedades
Fórmula molecular |
C5H2F2IN |
|---|---|
Peso molecular |
240.98 g/mol |
Nombre IUPAC |
2,3-difluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
Clave InChI |
CDSMNCYJUHURBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)












